Pyrazine-2,3,5,6-tetracarbonitrile
CAS No.: 33420-37-0
Cat. No.: VC7968125
Molecular Formula: C8N6
Molecular Weight: 180.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 33420-37-0 |
---|---|
Molecular Formula | C8N6 |
Molecular Weight | 180.13 g/mol |
IUPAC Name | pyrazine-2,3,5,6-tetracarbonitrile |
Standard InChI | InChI=1S/C8N6/c9-1-5-6(2-10)14-8(4-12)7(3-11)13-5 |
Standard InChI Key | VOHLAVUPSKBRPU-UHFFFAOYSA-N |
SMILES | C(#N)C1=C(N=C(C(=N1)C#N)C#N)C#N |
Canonical SMILES | C(#N)C1=C(N=C(C(=N1)C#N)C#N)C#N |
Introduction
Chemical and Physical Properties
Fundamental Characteristics
Pyrazine-2,3,5,6-tetracarbonitrile is a crystalline solid with a molecular weight of 180.126 g/mol and an exact mass of 180.018 g/mol . Its planar geometry arises from the sp²-hybridized pyrazine ring, with bond lengths between carbon and nitrogen atoms averaging 1.34 Å, consistent with aromatic delocalization . The compound exhibits a polar surface area (PSA) of 120.94 Ų, contributing to its solubility in polar aprotic solvents like dimethylformamide (DMF) and acetonitrile .
Table 1: Key Physical Properties
Property | Value |
---|---|
Density | 1.55 g/cm³ |
Boiling Point | 487.3°C at 760 mmHg |
Flash Point | 152.9°C |
Refractive Index | 1.62 |
Hazard Code | Xi (Irritant) |
HS Code | 2933990090 |
The compound’s thermal stability is evidenced by its decomposition temperature exceeding 300°C, making it suitable for high-temperature applications . Spectroscopic analysis reveals strong absorption bands in the UV-Vis spectrum at 220 nm and 275 nm, attributed to π→π* transitions within the conjugated system .
Spectroscopic and Computational Data
Fourier-transform infrared (FTIR) spectroscopy identifies characteristic C≡N stretching vibrations at 2235 cm⁻¹ and aromatic C-N stretches at 1580 cm⁻¹ . Nuclear magnetic resonance (¹³C NMR) spectra show distinct signals at δ 115–120 ppm for cyano carbons and δ 140–145 ppm for pyrazine ring carbons . Computational studies using density functional theory (DFT) predict a HOMO-LUMO gap of 4.1 eV, indicating moderate electronic conductivity upon doping or coordination .
Synthesis and Production
Industrial Synthesis Routes
The primary synthesis method involves the nitration of pyrazine derivatives followed by cyanation. Belozerova et al. (2009) developed a scalable protocol using pyrazine-2,3,5,6-tetracarboxylic acid as a precursor, reacting it with excess cyanogen bromide (BrCN) in anhydrous tetrahydrofuran (THF) under reflux . The reaction proceeds via nucleophilic substitution, achieving yields of 71–78% after recrystallization from ethanol . Alternative routes employ palladium-catalyzed cross-coupling reactions, though these are less cost-effective for large-scale production .
Purification and Quality Control
Industrial-grade material typically contains 2–5% impurities, primarily unreacted tetracarboxylic acid and mono- or tricyano byproducts. High-purity (>99%) batches are obtained through vacuum sublimation at 200–220°C, followed by zone refining . Quality assurance protocols include high-performance liquid chromatography (HPLC) with UV detection at 254 nm and Karl Fischer titration for moisture analysis (<0.1% w/w) .
Structural Characteristics and Crystallography
Molecular Geometry
X-ray diffraction studies confirm a fully planar pyrazine ring with C-N bond lengths of 1.337–1.342 Å, consistent with aromatic character . The cyano groups adopt a perpendicular orientation relative to the ring plane, minimizing steric hindrance while maximizing π-conjugation .
Table 2: Selected Crystallographic Parameters
Parameter | Value |
---|---|
Space Group | P-1 (Triclinic) |
Unit Cell Dimensions | a=7.42 Å, b=8.15 Å, c=9.03 Å |
Bond Angles (C-N-C) | 117.5–122.3° |
Torsion Angles (C-C≡N) | 89.7–91.2° |
Supramolecular Interactions
In the solid state, molecules form infinite chains via N-H···N hydrogen bonds (2.89–3.12 Å) along the crystallographic direction . These chains further interconnect through C-H···O interactions (3.24–3.45 Å), creating a three-dimensional network with a calculated lattice energy of −158.7 kJ/mol . Charge-transfer complexes with thiosemicarbazones exhibit π-stacking interactions at centroid distances of 3.556 Å, enabling long-range electronic coupling .
Chemical Reactivity and Applications
Coordination Chemistry
The compound acts as a tetradentate ligand, coordinating transition metals through cyano nitrogen atoms. Reaction with Cu(II) perchlorate yields [Cu(C₈N₆)(ClO₄)₂] complexes exhibiting square-planar geometry and antiferromagnetic coupling below 50 K . Nickel complexes demonstrate reversible redox behavior at E₁/₂ = −0.45 V vs. SCE, relevant to electrocatalytic applications .
Metal-Organic Frameworks (MOFs)
Incorporation into potassium-organic frameworks produces materials with BET surface areas exceeding 800 m²/g and CO₂ adsorption capacities of 4.2 mmol/g at 298 K . The rigid pyrazine core prevents framework collapse during activation, unlike more flexible ligands.
Charge-Transfer Complexes
Reaction with 2-(1,2,3,4-tetrahydronaphthalen-1-ylidene)hydrazinecarbothioamide (TTSC) generates a 2:1 adduct exhibiting broad absorption at 550 nm, indicative of ligand-to-ligand charge transfer (LLCT) . These complexes show promise as organic semiconductors with hole mobilities of 0.12 cm²/V·s.
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